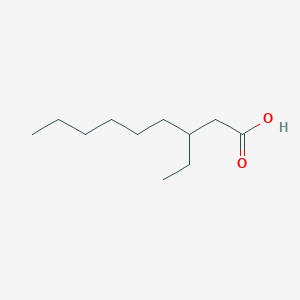

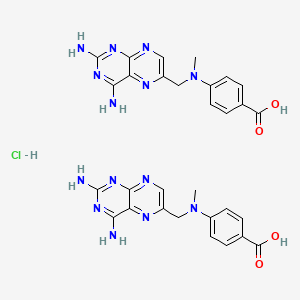

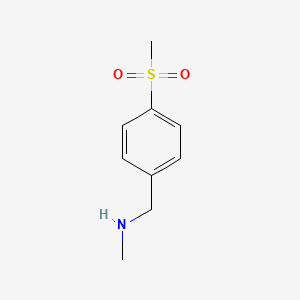

N1,N1-diethyl-N2-phenethyl-1,2-ethanediamine

説明

科学的研究の応用

Synthesis and Polymerization Catalysis

Synthesis and Characterization of Metal Complexes A study by Kang et al. (2019) details the synthesis of Zn(II) and Cu(II) complexes using derivatives of N1,N1-diethyl-N2-phenethyl-1,2-ethanediamine. These complexes effectively polymerized rac-lactide to produce heterotactic polylactide, with Cu(II) initiators showing better catalytic activities compared to Zn(II) counterparts (Kang, Cho, Nayab, & Jeong, 2019).

Optical Resolution and Circular Dichroism

Mixed-diamine Palladium(II) Complexes Nakayama, Komorita, and Shimura (1981) synthesized square-planar complexes using this compound and other ligands. They explored the optical resolution of these complexes, confirming the additivity between configurational and vicinal circular dichroism in certain complexes (Nakayama, Komorita, & Shimura, 1981).

Chiral Catalysis

Synthesis of Chiral C(2)-Symmetric Bisferrocenyldiamines Song et al. (1999) prepared chiral bisferrocenyldiamines, including this compound derivatives. These compounds demonstrated catalytic activity in asymmetric cyclopropanation of olefins and alkyl diazoacetates, achieving enantioselectivity up to 95% (Song, Cho, Jeon, Kim, Kim, & Jeong, 1999).

Coordination Chemistry and Catalysis

Stabilization of Copper Peroxido Complexes Würtele, Heinemann, and Schindler (2010) synthesized a new ligand bridging tripodal units of the amine ligand with a propyl group, including this compound. This ligand was used to stabilize dinuclear copper peroxido complexes, which have potential applications in catalysis (Würtele, Heinemann, & Schindler, 2010).

Solid Phase Transformations

Thermal Transformation of Nickel(II) Complexes Koner and Chaudhuri (1991) investigated the thermal behavior of nickel(II) complexes with this compound and similar diamines. They explored the transformation from octahedral to square planar geometries in these complexes (Koner & Chaudhuri, 1991).

Synthesis of Tetrasubstituted Diamines

Synthesis of N1,N1,N3,N3-Tetrasubstituted Diethylenetriamines Hoang et al. (2018) developed methods to synthesize N1,N1,N3,N3-tetrasubstituted diethylenetriamines, including derivatives of this compound. These compounds were characterized by various spectroscopic techniques (Hoang, Borisova, Borisova, Krylov, & Lesnikov, 2018).

特性

IUPAC Name |

N',N'-diethyl-N-(2-phenylethyl)ethane-1,2-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N2/c1-3-16(4-2)13-12-15-11-10-14-8-6-5-7-9-14/h5-9,15H,3-4,10-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUIFHYMUVDPLHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCNCCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

methane](/img/structure/B3151300.png)

![ethyl 2-[(2E)-2-benzylidenehydrazinyl]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B3151354.png)

![2-[(4-aminophenyl)thio]-N-benzylacetamide](/img/structure/B3151361.png)